Allopregnanolone-d4

Description

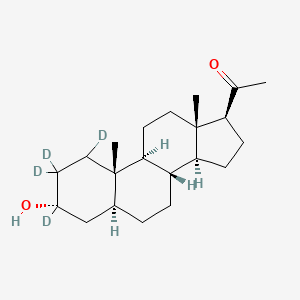

Structure

3D Structure

Properties

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-AGXWJZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Allopregnanolone-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that modulates the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] Its role in various neurological and psychiatric conditions, including anxiety, depression, and epilepsy, has made it a significant target of research.[2][3] Accurate quantification of endogenous allopregnanolone in biological matrices is crucial for understanding its physiological and pathological roles. Allopregnanolone-d4 is a deuterated analog of allopregnanolone, which serves as an indispensable tool in this research, primarily as an internal standard for mass spectrometry-based quantification.[4] This technical guide provides a comprehensive overview of this compound, its application in research, detailed experimental protocols, and relevant signaling pathways.

Core Concepts: The Role of this compound in Quantitative Analysis

This compound is structurally identical to allopregnanolone, with the exception of four deuterium atoms replacing hydrogen atoms at specific positions. This isotopic labeling results in a molecule with a higher molecular weight but nearly identical physicochemical properties to its endogenous counterpart. This characteristic is fundamental to its use as an ideal internal standard in mass spectrometry (MS) assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

When a known quantity of this compound is added to a biological sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the endogenous allopregnanolone. By measuring the ratio of the MS signal of the analyte (allopregnanolone) to the internal standard (this compound), researchers can accurately determine the concentration of endogenous allopregnanolone, correcting for any variations during sample processing and analysis.[6]

Allopregnanolone Synthesis Pathway

Allopregnanolone is synthesized from progesterone through a two-step enzymatic process.[7][8] The synthesis of this compound follows a similar pathway, starting from a deuterated progesterone precursor.

Experimental Protocols for Quantification of Allopregnanolone using this compound

The following sections detail validated methodologies for the quantification of allopregnanolone in biological samples, primarily plasma and serum, using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying neurosteroids.

1. Sample Preparation: Protein Precipitation

A simple and effective method for extracting analytes from serum or plasma is protein precipitation.[9][10]

Detailed Steps:

-

To a 100 µL aliquot of serum or plasma, add a known amount of this compound solution.

-

Add a precipitating agent, such as methanol.[9]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

The separation of allopregnanolone from other endogenous compounds is typically achieved using a C18 analytical column.[9][11]

| Parameter | Value |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in water[10] |

| Mobile Phase B | Methanol[10] |

| Flow Rate | 0.3 mL/min[10] |

| Gradient | Linear gradient from 20% to 95% Methanol[6] |

3. Mass Spectrometry Parameters

Detection is performed using a tandem mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM).[6] The specific precursor and product ion transitions for allopregnanolone and its deuterated internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Allopregnanolone | 433.3 | 374.4 / 126.1[11] |

| This compound | 437.3 | 378.4 / 126.1 |

4. Method Validation

A validated method should demonstrate linearity, accuracy, and precision.

| Parameter | Typical Value |

| Linearity Range | 0.78 to 1000 ng/mL[9] or 10 to 25,000 pg/mL[11] |

| Correlation Coefficient (r²) | > 0.99 |

| Inter- and Intra-day Accuracy | 90-110%[9][11] |

| Inter- and Intra-day Precision | < 10-15%[9][11] |

| Extraction Recovery | > 95%[9][11] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for neurosteroid analysis, often requiring derivatization to improve volatility and ionization efficiency.[4][5]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

Detailed Steps:

-

Add this compound to the biological sample.

-

Perform solid-phase extraction to isolate the steroids.[4]

-

Derivatize the extracted steroids to enhance their volatility and detection by GC-MS. A common method involves the formation of pentafluorobenzyloxime/trimethylsilyl ether derivatives.[4][5]

2. GC-MS Parameters

The analysis is performed using a gas chromatograph coupled to a mass spectrometer operating in negative chemical ionization (NCI) mode and monitoring selected ions (SIM).[4]

| Parameter | Value |

| Ionization Mode | Negative Chemical Ionization (NCI)[4] |

| Detection Mode | Selected Ion Monitoring (SIM)[4] |

Quantitative Data for GC-MS is highly dependent on the derivatization method used and specific instrument tuning.

Signaling Pathway: Allopregnanolone's Modulation of the GABA-A Receptor

Allopregnanolone is a positive allosteric modulator of the GABA-A receptor.[12] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[13] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[2]

Conclusion

This compound is a critical tool for researchers investigating the role of the neurosteroid allopregnanolone in health and disease. Its use as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of endogenous allopregnanolone levels in various biological matrices. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to support the scientific community in advancing our knowledge of this important neuromodulator.

References

- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection [ri.conicet.gov.ar]

- 4. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Decoding the Allopregnanolone-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and drug development professionals, the Certificate of Analysis (C of A) for a deuterated standard like Allopregnanolone-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of a typical this compound C of A, detailing the key analytical tests performed and what the results signify.

Product Information

A Certificate of Analysis begins with fundamental details identifying the specific batch of the compound.

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | DVE001423 |

| CAS Number | 203805-85-0[1][2] |

| Molecular Formula | C₂₁H₃₀D₄O₂[1][2][3] |

| Molecular Weight | 322.53 g/mol [1][2] |

| Synonyms | 5α-Pregnan-3α-ol-20-one-17,21,21,21-d4, (3α,5α)-3-hydroxy-pregnan-20-one-d4 |

Physicochemical Properties

This section outlines the physical and chemical characteristics of this compound.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] | Conforms |

Quality Control and Purity Assessment

The core of the C of A lies in the analytical data that confirms the compound's structure and purity. The following sections detail the methodologies behind these crucial tests.

Identity Confirmation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to elucidate the molecular structure of a compound. For this compound, ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are employed to confirm the presence and connectivity of atoms in the steroid backbone and to verify the positions of the deuterium labels.

| Test | Specification | Result |

| ¹H NMR | Conforms to structure | Conforms |

| ¹³C NMR | Conforms to structure | Conforms |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small, precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the absence of signals at the positions corresponding to the deuterated sites confirms successful labeling. For ¹³C NMR, the carbon signals will show characteristic shifts and possibly splitting patterns due to the attached deuterium atoms.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum of non-deuterated Allopregnanolone and theoretical predictions to confirm the structural integrity and the location of the deuterium atoms.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For a deuterated compound, it also verifies the incorporation of the deuterium atoms.

| Test | Specification | Result |

| Mass Spectrum | Conforms to structure | Conforms |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.

-

Ionization: The molecules are ionized, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion. The resulting spectrum should show a prominent peak corresponding to the molecular weight of this compound (322.53 g/mol ).

Purity Determination

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound by separating it from any potential impurities.

| Test | Specification | Result |

| Purity (HPLC) | ≥ 98% | 99.64% |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic System: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column).

-

Mobile Phase: A mixture of solvents (e.g., acetonitrile and water) is used to elute the compound from the column. The composition of the mobile phase can be constant (isocratic) or varied over time (gradient) to achieve optimal separation.

-

Detection: As the compound and any impurities elute from the column, they are detected by a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity

For a deuterated standard, it is crucial to determine the percentage of the compound that is correctly labeled with the desired number of deuterium atoms.

| Test | Specification | Result |

| Isotopic Purity | ≥ 95% | 98.9% |

Experimental Protocol: Isotopic Purity by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer is used to analyze the isotopic distribution of the molecular ion peak.

-

Data Analysis: The relative intensities of the peaks corresponding to the unlabeled compound (d0), and those with one (d1), two (d2), three (d3), and four (d4) deuterium atoms are measured. The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.

Visualizing the Workflow and Pathways

This compound Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of this compound as detailed in a Certificate of Analysis.

Caption: Workflow for this compound Certificate of Analysis.

Allopregnanolone Biosynthesis Pathway

Allopregnanolone is a neurosteroid and a metabolite of progesterone. Understanding its biosynthesis is crucial for many research applications.

Caption: Simplified biosynthesis pathway of Allopregnanolone from Progesterone.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides researchers with the necessary assurance of the product's quality and integrity. By understanding the methodologies behind each test and how to interpret the results, scientists can confidently use this deuterated standard in their analytical and research applications, such as in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of endogenous Allopregnanolone.[2]

References

In-Depth Technical Guide: Chemical Properties and Stability of Allopregnanolone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnanolone-d4 is the deuterated analog of Allopregnanolone, a neurosteroid known for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its effects on the central nervous system have made it a molecule of significant interest in the development of therapeutics for conditions such as postpartum depression, anxiety, and other neurological disorders. The incorporation of deuterium isotopes provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it serves as a stable, non-radioactive internal standard for mass spectrometry-based quantification of Allopregnanolone. This guide provides a comprehensive overview of the chemical properties and stability of this compound, essential for its proper handling, storage, and application in a research setting.

Chemical Properties of this compound

This compound shares a core structure with its non-deuterated counterpart, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight, which is crucial for its use as an internal standard in analytical methods.

| Property | Value | Source |

| Chemical Name | 5α-Pregnan-3α-ol-20-one-17,21,21,21-d4 | [1] |

| CAS Number | 203805-85-0 | [1] |

| Molecular Formula | C₂₁H₃₀D₄O₂ | [1] |

| Molecular Weight | 322.53 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Purity | ≥98% | [2] |

| Isotopic Purity | Deuterium incorporation ≥99% | [2] |

Stability and Storage

The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated form, Allopregnanolone (also known as brexanolone), and general principles of handling deuterated steroids provide a strong basis for recommended practices.

Storage Conditions: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2] Under these conditions, the non-deuterated form is reported to be stable for at least five years. It is reasonable to expect a similar long-term stability for the deuterated analog when stored appropriately.

Solution Stability: Once dissolved, the stability of this compound in solution is more limited. For the non-deuterated form, brexanolone, solutions are stable for up to 12 hours at room temperature and for up to 96 hours when refrigerated at 2-8°C. It is recommended to prepare solutions fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and for the shortest duration possible to minimize the risk of degradation.

Degradation Pathways: Steroids, in general, are susceptible to degradation through oxidation, hydrolysis, and photolysis. The ketone and hydroxyl functional groups in this compound are potential sites for such reactions. Forced degradation studies on related steroids often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products. While specific degradation products for this compound have not been detailed in the available literature, it is prudent to protect the compound from harsh chemical environments and light.

Experimental Protocols

Protocol for Preparing a Standard Solution of this compound

This protocol outlines the steps for preparing a stock solution and working standards of this compound for use in analytical methods such as LC-MS/MS.

Materials:

-

This compound solid

-

Methanol (LC-MS grade) or other suitable solvent

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

-

Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of appropriate size. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.

-

Dilution to Volume: Once dissolved, dilute the solution to the mark with the solvent. Mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity. This is the stock solution.

-

Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate solvent.

Experimental Workflow for the Analysis of Allopregnanolone using LC-MS/MS with this compound as an Internal Standard

This workflow describes a typical procedure for the quantification of Allopregnanolone in a biological matrix (e.g., plasma) using a deuterated internal standard.

Caption: LC-MS/MS workflow for Allopregnanolone quantification.

Signaling Pathway

Allopregnanolone exerts its primary effects through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. This interaction enhances the inhibitory effects of GABA, leading to a hyperpolarization of the neuron and a decrease in neuronal excitability.

Caption: Allopregnanolone's modulation of the GABA-A receptor.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacology and pharmacokinetics of Allopregnanolone. A thorough understanding of its chemical properties, particularly its stability, is paramount for its effective use as an internal standard. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their experimental data. The provided experimental protocols and diagrams offer a practical framework for the application of this compound in a laboratory setting.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. The use of internal standards in chromatographic and mass spectrometric assays is a fundamental practice to control for analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterated internal standards, have emerged as the preferred choice for achieving the highest quality data. This technical guide provides an in-depth exploration of the rationale, practical application, and core principles behind the use of deuterated internal standards.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples before analysis.[1][2] Its primary purpose is to correct for variations that can occur at multiple stages of an analytical workflow, including:

-

Sample Preparation: Compensating for losses during extraction, evaporation, and reconstitution.[1]

-

Chromatographic Separation: Accounting for minor fluctuations in injection volume and retention time.

-

Mass Spectrometric Detection: Correcting for variations in ionization efficiency, often referred to as matrix effects.[1]

By calculating the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively normalized, leading to more accurate and precise quantification.[1]

Why Deuterated Internal Standards are the Ideal Choice

While structurally similar analog compounds can be used as internal standards, they are not identical to the analyte and can exhibit different behaviors during analysis.[3] Deuterated internal standards, which are chemically identical to the analyte but with one or more hydrogen atoms replaced by deuterium (²H), offer several distinct advantages that make them the "gold standard" in quantitative bioanalysis.[2]

-

Identical Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during sample extraction, chromatography, and ionization.

-

Co-elution with the Analyte: Ideally, a deuterated internal standard will co-elute with the analyte from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[4]

-

Superior Correction for Matrix Effects: Because the deuterated standard experiences the same ionization suppression or enhancement as the analyte at the same time, it provides the most accurate correction for these unpredictable matrix-induced variations.[1]

The logical decision-making process for selecting an internal standard, highlighting the superiority of deuterated standards, can be visualized as follows:

Caption: Decision tree for internal standard selection in bioanalysis.

Quantitative Data Presentation: The Impact of Deuterated Standards

The theoretical advantages of deuterated internal standards are borne out in experimental data. The use of a SIL internal standard significantly improves the precision and accuracy of bioanalytical methods compared to using a structural analog.

| Parameter | Structural Analog IS | Deuterated (SIL) IS | Reference |

| Mean Bias (%) | 96.8 | 100.3 | [5] |

| Standard Deviation of Bias (%) | 8.6 | 7.6 | [5] |

| Number of Samples (n) | 284 | 340 | [5] |

| Table 1: Comparison of assay performance for the anticancer agent kahalalide F using a structural analog versus a deuterated internal standard. |

The data in Table 1 demonstrates that the deuterated internal standard resulted in a mean bias closer to the true value of 100% and a significantly lower variance, indicating improved precision.[5]

In the analysis of pesticides in complex matrices like cannabis, the use of deuterated internal standards is critical for maintaining accuracy across different sample types.

| Analyte (Imidacloprid) | Accuracy without IS (%) | RSD without IS (%) | Accuracy with Deuterated IS (%) | RSD with Deuterated IS (%) | Reference |

| Quality Control Level 1 | Varies by >60% | >50% | Within 25% | <20% | [6] |

| Quality Control Level 2 | Varies by >60% | >50% | Within 25% | <20% | [6] |

| Quality Control Level 3 | Varies by >60% | >50% | Within 25% | <20% | [6] |

| Table 2: Impact of deuterated internal standards on the accuracy and precision of imidacloprid quantification in different cannabis matrices. |

As shown in Table 2, without a deuterated internal standard, the accuracy and precision of the measurements were poor and highly variable between matrices. The introduction of deuterated standards brought the accuracy and precision within acceptable limits.[6]

Experimental Protocols: Implementing Deuterated Internal Standards

The following sections provide a generalized, step-by-step protocol for the use of a deuterated internal standard in a typical LC-MS/MS workflow for the quantification of a small molecule drug in human plasma and for a targeted metabolomics study.

General LC-MS/MS Workflow

The overall process for utilizing a deuterated internal standard in a quantitative LC-MS/MS assay is depicted in the following workflow diagram.

Caption: A typical experimental workflow for sample analysis using a deuterated internal standard.

Detailed Methodology for Drug Quantification in Plasma

This protocol outlines the key steps for quantifying a therapeutic drug in plasma samples.

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte (drug) and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From these stocks, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Add 50 µL of the working deuterated internal standard solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

-

MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Detailed Methodology for Targeted Metabolomics

This protocol is adapted for the analysis of a panel of metabolites in biological samples.

-

Preparation of Internal Standard Mixture:

-

Prepare a stock solution mixture containing all the corresponding deuterated internal standards for the targeted metabolites at a known concentration in a suitable solvent.

-

-

Sample Extraction:

-

Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold methanol.[7]

-

Spike 300 µL of the homogenate with 40 µL of the deuterated lipid internal standard mix.[7]

-

Perform a biphasic extraction by adding 1 mL of ice-cold methyl tert-butyl ether (MTBE) and 250 µL of ice-cold water.[7]

-

Vortex and centrifuge to separate the upper organic (lipid) and lower aqueous (polar metabolite) phases.[7]

-

Further precipitate proteins from the aqueous phase by adding a cold mixture of acetone/acetonitrile/methanol.[7]

-

Dry the metabolic extracts and resuspend in a suitable solvent for LC-MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Employ chromatographic conditions optimized for the separation of the target class of metabolites (e.g., HILIC for polar metabolites, reversed-phase for lipids).

-

Use a triple quadrupole mass spectrometer with scheduled MRM to monitor the transitions for each metabolite and its corresponding deuterated internal standard.

-

-

Data Analysis:

-

Process the data as described in the previous protocol, using the peak area ratio of each metabolite to its deuterated internal standard for quantification.

-

Visualization of a Key Application: Metabolic Pathway Analysis

Deuterated and other stable isotope-labeled compounds are not only used as internal standards for quantification but also as tracers to elucidate metabolic pathways. For example, by feeding cells with ¹³C-labeled glucose, the flow of carbon atoms through glycolysis can be tracked.

Caption: Simplified glycolysis pathway showing the flow of labeled carbon from glucose to pyruvate.

Potential Pitfalls and Considerations

While deuterated internal standards are highly effective, it is crucial to be aware of potential challenges:

-

Deuterium Isotope Effect: The slightly stronger C-D bond compared to the C-H bond can sometimes lead to a small difference in retention time between the analyte and the deuterated standard on a chromatographic column.[8] If this separation is significant, it could lead to differential matrix effects, undermining the purpose of the internal standard.

-

Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

-

Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, which would compromise the integrity of the standard. Careful selection of the deuteration position on the molecule can mitigate this risk.

Conclusion

The use of deuterated internal standards represents a cornerstone of modern quantitative analysis, particularly in LC-MS-based applications. Their ability to mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for experimental variability, most notably matrix effects. While potential challenges such as the deuterium isotope effect exist, careful method development and validation can ensure the robust and reliable performance of these invaluable analytical tools. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating high-quality, reproducible, and defensible quantitative data.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. lcms.cz [lcms.cz]

- 7. Untargeted Metabolomics & Targeted Lipidomics [protocols.io]

- 8. waters.com [waters.com]

Allopregnanolone-d4 vs. Non-Labeled Allopregnanolone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnanolone, a metabolite of progesterone, is a potent endogenous neurosteroid that has garnered significant attention in the scientific community for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Its involvement in a range of physiological and pathological processes, including anxiety, depression, and neurogenesis, has made it a key target in drug discovery and development. In the laboratory setting, particularly in quantitative analysis, a deuterated form of this molecule, allopregnanolone-d4, is frequently employed. This technical guide provides a comprehensive comparison of this compound and its non-labeled counterpart, focusing on their core properties, analytical applications, and the underlying principles that govern their use in research.

Core Differences and Primary Applications

The fundamental distinction between allopregnanolone and this compound lies in their isotopic composition. In this compound, four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in an increased molecular weight, a property that is central to its primary application.

This compound is predominantly utilized as an internal standard in analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9] The rationale for this application is rooted in the principles of isotope dilution mass spectrometry. Since this compound is chemically and structurally almost identical to the endogenous, non-labeled allopregnanolone, it exhibits nearly the same behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation. However, due to its higher mass, it can be distinctly detected and quantified by the mass spectrometer. By adding a known amount of this compound to a biological sample, it serves as a reference to accurately calculate the concentration of the endogenous, non-labeled allopregnanolone, correcting for any sample loss or variability during the analytical process.

Non-labeled allopregnanolone , on the other hand, is the endogenous molecule of interest and the subject of physiological and pharmacological studies. Its interactions with the GABA-A receptor, its metabolic pathways, and its therapeutic effects are the primary areas of investigation.

Data Presentation: A Comparative Overview

While extensive research has been conducted on the properties of non-labeled allopregnanolone, direct comparative studies detailing the physicochemical and biological properties of this compound are scarce. The scientific consensus, supported by its widespread use as an internal standard, is that the deuteration at non-metabolically active sites has a negligible impact on its biological activity.

Table 1: Physicochemical Properties

| Property | Non-Labeled Allopregnanolone | This compound | Key Differences & Implications |

| Molecular Formula | C₂₁H₃₄O₂ | C₂₁H₃₀D₄O₂ | Different isotopic composition. |

| Molecular Weight | ~318.5 g/mol | ~322.5 g/mol | The ~4 Da mass difference is the basis for its use as an internal standard in mass spectrometry. |

| Solubility & pKa | Expected to be virtually identical | Expected to be virtually identical | Ensures similar behavior during sample extraction and chromatography. |

Table 2: Biological and Pharmacokinetic Properties (Inferred and Reported)

| Property | Non-Labeled Allopregnanolone | This compound | Key Differences & Implications |

| Primary Target | GABA-A Receptor | GABA-A Receptor | Assumed to have the same biological target. |

| Binding Affinity (GABA-A Receptor) | Potent positive allosteric modulator.[1][2][3] | Expected to be nearly identical to the non-labeled form. No direct comparative studies found. | The validity as an internal standard relies on this near-identical binding. |

| Metabolism | Primarily metabolized by 5α-reductase and 3α-hydroxysteroid dehydrogenases.[1][4] | May exhibit a minor kinetic isotope effect, potentially leading to a slightly slower rate of metabolism. | This effect is generally considered negligible for its role as an internal standard but could be relevant in specific metabolic studies. |

| In Vivo Half-Life | Subject to rapid metabolism.[4] | Potentially slightly longer than the non-labeled form due to the kinetic isotope effect, though this is not well-documented. | This minor difference does not preclude its use as an internal standard in most applications. |

Experimental Protocols

Quantification of Allopregnanolone in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a general methodology for the quantification of endogenous allopregnanolone in serum or plasma.

1. Sample Preparation:

-

To 100 µL of serum or plasma, add a known concentration of this compound (e.g., 1 ng/mL) in a suitable solvent like methanol.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Optional but common for enhancing sensitivity):

-

Reconstitute the dried extract in a derivatizing agent solution (e.g., 2-hydrazino-1-methylpyridine in a suitable solvent).

-

Incubate the mixture to allow for the derivatization of the ketone group of allopregnanolone.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Reconstitute the derivatized sample in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both non-labeled allopregnanolone and this compound.

-

Example Transition for Non-labeled Allopregnanolone: [M+H]+ → specific fragment ion

-

Example Transition for this compound: [M+H]+ → specific fragment ion (with a 4 Da mass shift)

-

-

4. Quantification:

-

Generate a calibration curve using known concentrations of non-labeled allopregnanolone spiked with the same constant concentration of this compound.

-

Calculate the peak area ratio of the analyte (non-labeled allopregnanolone) to the internal standard (this compound) for both the calibrators and the unknown samples.

-

Determine the concentration of allopregnanolone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Allopregnanolone

Caption: Biosynthesis and mechanism of action of allopregnanolone.

Experimental Workflow: Quantification of Allopregnanolone

References

- 1. mdpi.com [mdpi.com]

- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]

Commercial Suppliers of Allopregnanolone-d4 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Allopregnanolone-d4 (Allop-d4), a crucial internal standard for the accurate quantification of allopregnanolone in various biological matrices. This document outlines key supplier information, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the principal signaling pathway of its non-deuterated counterpart, allopregnanolone.

Commercial Supplier Landscape for this compound

This compound is primarily utilized as an internal standard in bioanalytical assays due to its similar chemical and physical properties to the endogenous neurosteroid allopregnanolone, with the key difference of a higher mass. This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response. Several reputable commercial suppliers offer this compound for research purposes. A comparative summary of their product specifications is presented below.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price |

| Veeprho | This compound | 203805-85-0 | C₂₁H₃₀D₄O₂ | 322.53 | Information available upon request | Custom quantities available upon request | Price available upon request |

| Clearsynth | Allopregnanolone D4 | 203805-85-0 | C₂₁H₃₀D₄O₂ | 322.53 | Information available upon request | Available for R&D and bulk quantities | Price available upon request |

| LGC Standards (distributor for TRC) | Pregnenolone-d4 (related compound) | Not specified for this compound | C₂₁H₂₈D₄O₂ | 320.27 | Isotopic Purity: 98.9% (d4) | 10 mg, 50 mg, 100 mg | Price available upon request |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. While a direct Certificate of Analysis for this compound from LGC Standards was not publicly available, the provided data for a related deuterated pregnenolone from their supplier (Toronto Research Chemicals - TRC) indicates the typical quality and characterization data provided.

Experimental Protocol: Quantification of Allopregnanolone using this compound Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of allopregnanolone from plasma samples using this compound as an internal standard. This method is adaptable for other biological matrices with appropriate modifications.

1. Materials and Reagents

-

Allopregnanolone standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of allopregnanolone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

-

Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate allopregnanolone from other matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Allopregnanolone: Monitor a specific precursor-to-product ion transition (e.g., m/z 319.3 -> 271.2).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 323.3 -> 275.2).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of allopregnanolone to this compound against the concentration of the allopregnanolone standards.

-

Determine the concentration of allopregnanolone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Allopregnanolone Signaling Pathway

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action involves binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Caption: Allopregnanolone's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for Allopregnanolone Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying allopregnanolone using its deuterated internal standard.

Caption: Workflow for Allopregnanolone quantification using an internal standard.

Understanding the Isotopic Purity of Allopregnanolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Allopregnanolone-d4, a deuterated analog of the neurosteroid Allopregnanolone. Utilized extensively as an internal standard in quantitative bioanalysis, the precise characterization of its isotopic composition is paramount for ensuring the accuracy and reliability of analytical data. This document details the synthesis, analytical methodologies for purity assessment, and presents representative quantitative data.

Synthesis and Purification of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the Allopregnanolone molecule. While specific proprietary synthesis routes may vary between manufacturers, a common strategy involves the stereoselective reduction of a suitable precursor steroid. For instance, a synthetic route could involve the use of a deuterated reducing agent to introduce deuterium at specific positions. The general pathway for the biosynthesis of the parent compound, Allopregnanolone, from cholesterol is well-established, involving intermediates such as Pregnenolone and Progesterone.

Following synthesis, purification is critical to remove unreacted starting materials, non-deuterated Allopregnanolone, and other process-related impurities. High-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose, capable of achieving high levels of chemical purity (e.g., >99%).

Isotopic Purity Analysis: Experimental Protocols

The determination of isotopic purity involves confirming the number and location of deuterium atoms and quantifying the distribution of different isotopic species (isotopologues). This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution and purity of this compound. By comparing the mass-to-charge ratio (m/z) of the deuterated standard to its unlabeled counterpart, the degree of deuterium incorporation can be quantified.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 × 4.6 mm, 2.7 µm particle size) is suitable for the separation of Allopregnanolone and its deuterated analog from matrix components.[1]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.[2]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI) is often used. Derivatization with reagents like 2-hydrazinopyridine can be used to enhance ionization efficiency.[2][3]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled Allopregnanolone and this compound.

-

Allopregnanolone (unlabeled): An example of an MRM transition could be m/z 319.3 → 283.3.

-

This compound: The corresponding transition would be monitored at m/z 323.3 → 287.3. In a study using derivatized analytes, MRM transitions of 437.3→378.4 were monitored for derivatized this compound.[1]

-

-

-

Data Analysis:

-

A full scan mass spectrum is acquired to identify the molecular ion cluster of this compound.

-

The intensities of the ion signals corresponding to the unlabeled (d0), and the various deuterated species (d1, d2, d3, d4) are measured.

-

The isotopic purity is calculated based on the relative abundance of the d4 species compared to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the identity and structure of the this compound molecule and to verify the specific positions of deuterium incorporation. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR: In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals at the positions of deuteration, when compared to the spectrum of unlabeled Allopregnanolone, confirms successful deuterium incorporation.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of their presence and chemical environment.

-

Data Analysis: The chemical shifts and coupling constants are compared with those of an authentic standard of unlabeled Allopregnanolone to confirm the structural integrity. The integration of the residual proton signals in ¹H NMR can also provide a semi-quantitative measure of isotopic enrichment.

Quantitative Data Summary

The isotopic purity of a batch of this compound is typically reported in a Certificate of Analysis. The following table provides representative data for a similar deuterated steroid, Pregnenolone-d4, which illustrates the typical format for presenting isotopic distribution data.[4]

| Parameter | Specification | Result |

| Chemical Purity (HPLC) | Report Result | 99.64% |

| Isotopic Purity | >95% | 98.9% |

| Isotopic Distribution | ||

| d0 | Normalized Intensity | 0.12% |

| d1 | Normalized Intensity | 0.17% |

| d2 | Normalized Intensity | 0.15% |

| d3 | Normalized Intensity | 3.31% |

| d4 | Normalized Intensity | 96.26% |

Note: Data presented is for Pregnenolone-d4 as a representative example of isotopic purity analysis for a deuterated steroid.[4]

Diagrams and Workflows

Allopregnanolone Signaling Pathway

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.

Caption: Allopregnanolone's modulation of the GABA-A receptor.

Isotopic Purity Assessment Workflow

The following diagram illustrates the logical workflow for the synthesis and quality control of this compound.

Caption: Workflow for this compound synthesis and quality control.

References

- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived… [ouci.dntb.gov.ua]

- 4. lgcstandards.com [lgcstandards.com]

Methodological & Application

Application Notes & Protocols: Quantification of Allopregnanolone in Human Plasma by LC-MS/MS using Allopregnanolone-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allopregnanolone is a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system. Its quantification in biological matrices is crucial for research in neurology, psychiatry, and drug development. This document provides a detailed protocol for the sensitive and selective quantification of allopregnanolone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Allopregnanolone-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1][2]

Experimental Protocols

Materials and Reagents

-

Allopregnanolone analytical standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

Zinc sulfate solution (for protein precipitation)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the allopregnanolone stock solution with methanol to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.[3]

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-25,000 pg/mL) and quality control samples at low, medium, and high concentrations.[4]

Sample Preparation: Protein Precipitation

This protocol outlines a simple and effective protein precipitation method for extracting allopregnanolone from plasma.

-

To 200 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile or a zinc sulfate solution to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:methanol).[5]

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| HPLC System | A high-performance liquid chromatography system such as a Thermo Scientific Vanquish Horizon[5] or equivalent. |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm)[6] or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[4] |

| Mobile Phase A | 0.1% Formic Acid in Water.[7][8][9][10] |

| Mobile Phase B | Methanol.[7][8][9][10] |

| Flow Rate | 0.3 mL/min.[7][8][9][10] |

| Gradient | A linear gradient optimized for the separation of allopregnanolone from its isomers. |

| Column Temperature | 45°C.[11] |

| Injection Volume | 10 µL. |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer such as a Thermo Scientific TSQ Quantiva.[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent). |

| MRM Transitions | To be optimized for the specific instrument. |

| Dwell Time | 100 ms. |

| Collision Gas | Argon. |

| Source Temperature | To be optimized for the specific instrument. |

Data Presentation

The following tables summarize the expected performance characteristics of the described method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |

| Allopregnanolone | 10 - 25,000 | 10 - 40 | >0.99 |

Data compiled from multiple sources indicating typical performance.[4][7][8][9][10]

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | < 15% | < 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% |

| High | < 15% | < 15% | ± 15% |

Typical acceptance criteria for bioanalytical method validation.[4][5][6]

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Allopregnanolone | > 90% |

Data based on reported recovery values.[6]

Visualizations

Caption: Experimental workflow for allopregnanolone quantification.

References

- 1. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [ruidera.uclm.es]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma. | Semantic Scholar [semanticscholar.org]

- 10. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

Application Notes and Protocols for the Quantification of Allopregnanolone in Brain Tissue using Allopregnanolone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] Its role in various neurological and psychiatric conditions has led to a growing interest in its quantification in brain tissue for both basic research and drug development. This document provides a detailed application note and protocol for the sensitive and selective quantification of allopregnanolone in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Allopregnanolone-d4 as a stable isotope-labeled internal standard.

Experimental Protocols

Brain Tissue Homogenization

A critical first step in the analysis of allopregnanolone from brain tissue is the efficient homogenization of the tissue to release the analyte.

Materials:

-

Brain tissue sample (fresh or frozen)

-

Ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Potter-Elvehjem homogenizer or bead-based homogenizer

-

Centrifuge

Protocol:

-

Weigh the frozen or fresh brain tissue sample.

-

Place the tissue in a pre-chilled homogenization tube.

-

Add a specific volume of ice-cold homogenization buffer (e.g., 1:10 w/v).

-

Homogenize the tissue on ice until a uniform homogenate is achieved. For bead-based homogenizers, follow the manufacturer's instructions for cycle and time.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for further processing.

Sample Extraction

Extraction of allopregnanolone from the brain homogenate is crucial to remove interfering substances like lipids and proteins. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed methods.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water

-

This compound internal standard solution

-

Nitrogen evaporator

Protocol:

-

To the brain homogenate supernatant, add a known concentration of this compound internal standard.

-

Condition the C18 SPE cartridge by washing with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the allopregnanolone and the internal standard with a high percentage of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[4]

Materials:

-

Organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and ethyl acetate)

-

This compound internal standard solution

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To the brain homogenate supernatant, add a known concentration of this compound internal standard.

-

Add 2-3 volumes of the organic solvent to the sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (top layer) to a clean tube.

-

Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is analyzed by LC-MS/MS for the separation and detection of allopregnanolone and its internal standard.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm) is commonly used.[5]

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity of the analytes (e.g., ion spray voltage, source temperature, gas flows).

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of allopregnanolone.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 Reversed-Phase |

| Mobile Phase | Water/Methanol or Acetonitrile with formic acid/ammonium formate |

| Ionization Mode | ESI+ |

| Detection Mode | MRM |

| Internal Standard | This compound |

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Allopregnanolone | 301.2 | 135.1 | 24 |

| 301.2 | 105.1 | 52 | |

| This compound | 305.3 | 135.1 | 24 |

Note: Collision energies are instrument-dependent and require optimization.

Table 3: Typical Method Performance Characteristics

| Parameter | Typical Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Recovery | > 85% |

Mandatory Visualization

Allopregnanolone Biosynthesis and Action Pathway

Caption: Allopregnanolone biosynthesis from progesterone and its action on the GABA-A receptor.

Experimental Workflow

Caption: Workflow for the quantification of allopregnanolone in brain tissue.

References

- 1. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 3. Progesterone - Wikipedia [en.wikipedia.org]

- 4. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Allopregnanolone in Human Plasma using a Validated GC-MS Method with Allopregnanolone-d4 Internal Standard

Application Note & Protocol

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized from progesterone that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its role in modulating neuronal activity has implicated it in a variety of physiological and pathological processes, including mood regulation, anxiety, and stress responses. Accurate quantification of allopregnanolone in biological matrices is crucial for research in neuroscience and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of allopregnanolone in human plasma using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Allopregnanolone-d4.

Biological Significance and Signaling Pathway

Allopregnanolone is synthesized from cholesterol through a series of enzymatic reactions. Cholesterol is first converted to pregnenolone, which is then metabolized to progesterone. Progesterone is subsequently reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone.

The primary mechanism of action of allopregnanolone is its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By binding to a site distinct from the GABA binding site, allopregnanolone enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in a calming and anxiolytic effect.

Allopregnanolone Synthesis and Signaling Pathway.

Experimental Protocol

This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of allopregnanolone from human plasma.

Materials and Reagents

-

Allopregnanolone certified standard (≥98% purity)

-

This compound (≥98% purity, deuterated internal standard)

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Hydroxylamine hydrochloride (≥99%)

-

Pyridine (≥99.8%)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

-

Nitrogen gas, high purity

-

Glass centrifuge tubes (15 mL)

-

Autosampler vials with inserts (2 mL)

Experimental Workflow

Experimental Workflow for Allopregnanolone Analysis.

Step-by-Step Method

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Allopregnanolone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL in methanol.

-

-

Sample Preparation and Extraction:

-

Thaw human plasma samples at room temperature.

-

To a 1 mL plasma sample in a glass centrifuge tube, add 10 µL of the 10 ng/mL this compound internal standard solution and vortex for 10 seconds.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the analytes with 3 mL of MTBE into a clean glass tube.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Step 1: Oximation:

-

To the dried residue, add 50 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.

-

Vortex for 30 seconds and incubate at 60°C for 60 minutes.

-

-

Step 2: Silylation:

-

After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS.

-

Vortex for 30 seconds and incubate at 60°C for 30 minutes.

-

-

Transfer the final derivatized sample to an autosampler vial with an insert for GC-MS analysis.

-

GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, 1.2 mL/min |

| Injection Mode | Splitless, 1 µL |

| Injector Temperature | 280°C |

| Oven Temperature Program | |

| Initial Temperature | 150°C, hold for 1 min |

| Ramp 1 | 20°C/min to 250°C |

| Ramp 2 | 5°C/min to 280°C |

| Ramp 3 | 30°C/min to 320°C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |